Methyl 5-(pyridin-3-yl)furan-2-carboxylate
Description
Significance of Furan (B31954) and Pyridine (B92270) Scaffolds in Organic Chemistry
Furan, a five-membered aromatic heterocycle containing an oxygen atom, and pyridine, a six-membered aromatic heterocycle with one nitrogen atom, are fundamental building blocks in the synthesis of a vast array of organic molecules. ijabbr.com The furan ring is a common structural element in many natural products and is known to be a versatile precursor in various chemical transformations. ijabbr.comorientjchem.org Its derivatives are associated with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comutripoli.edu.ly
Pyridine and its derivatives are also ubiquitous in medicinal chemistry, primarily due to their ability to influence the pharmacological activity of a molecule. utripoli.edu.ly The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a crucial interaction for the binding of drugs to biological targets. This property, combined with its aromaticity, makes the pyridine scaffold a privileged structure in drug discovery.
The combination of furan and pyridine moieties into a single molecular entity creates a hybrid structure with the potential for unique chemical properties and biological activities, driving significant research interest. utripoli.edu.ly
Overview of Carboxylate Derivatives in Chemical Research
Carboxylate derivatives, such as the methyl ester present in Methyl 5-(pyridin-3-yl)furan-2-carboxylate, are a pivotal class of organic compounds. They are derived from carboxylic acids and are extensively used as intermediates in organic synthesis. The ester functional group is valued for its relative stability and its ability to be converted into other functional groups, providing a versatile handle for molecular elaboration.
In the context of medicinal chemistry, the carboxylate group can influence a molecule's solubility, lipophilicity, and ability to permeate cell membranes. Esterification is a common strategy to modify the pharmacokinetic properties of a drug candidate. Furthermore, the carbonyl group of the ester can participate in important binding interactions with biological macromolecules.
Rationale for Investigating this compound
The investigation into this compound is predicated on the synergistic potential of its constituent parts. The rationale for synthesizing and studying this specific compound can be understood through several key points:
Molecular Hybridization: The molecule combines a furan ring, known for its diverse bioactivities, with a pyridine ring, a proven pharmacophore. This hybridization is a well-established strategy in drug discovery aimed at creating novel compounds with enhanced or new therapeutic properties. utripoli.edu.ly
Bioisosteric Replacement: The furan ring can be considered a bioisostere of a phenyl ring, offering a different electronic distribution and metabolic profile while maintaining a similar spatial arrangement. This allows for the fine-tuning of a molecule's properties.
Exploring Chemical Space: The synthesis of novel heterocyclic systems like this expands the available chemical space for screening in drug discovery and materials science. Each new compound with a unique arrangement of functional groups offers the potential for new discoveries.
Potential Biological Activity: Research on structurally similar furan-pyridine compounds has revealed a range of biological effects, including anti-inflammatory, antioxidant, and antimicrobial activities. mdpi.comtandfonline.com For instance, derivatives of Methyl-5-(hydroxymethyl)-2-furan carboxylate have shown both anticancer and antibacterial properties. orientjchem.org This provides a strong impetus to explore the biological profile of this compound.
Scope and Objectives of Academic Research on this compound
The academic research focusing on this compound and related compounds generally encompasses the following scope and objectives:
Development of Synthetic Methodologies: A primary objective is to establish efficient and versatile synthetic routes to this and similar furan-pyridine structures. This includes exploring different coupling strategies and reaction conditions to achieve high yields and purity.
Physicochemical Characterization: A thorough characterization of the molecule's properties, including its three-dimensional structure, electronic properties, and stability, is a fundamental objective. This data is crucial for understanding its behavior and potential applications.
Biological Screening and Evaluation: A major goal is to investigate the biological activity of the compound. This typically involves a battery of in vitro assays to screen for potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory activity. For example, related furan-pyridine derivatives have been tested for their anti-fungal and antibacterial efficacy. tandfonline.com
Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of related analogues, researchers aim to understand how specific structural modifications influence the biological activity. This knowledge is key to designing more potent and selective compounds. For instance, studies on similar furan carboxylates have shown that the nature of the substituent on the furan ring is crucial for its anticancer and antibacterial activity. orientjchem.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-pyridin-3-ylfuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-14-11(13)10-5-4-9(15-10)8-3-2-6-12-7-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCFXXHLTCCXEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40806528 | |
| Record name | Methyl 5-(pyridin-3-yl)furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40806528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62642-13-1 | |
| Record name | Methyl 5-(3-pyridinyl)-2-furancarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62642-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-(pyridin-3-yl)furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40806528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 5 Pyridin 3 Yl Furan 2 Carboxylate
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of methyl 5-(pyridin-3-yl)furan-2-carboxylate reveals several logical disconnections to guide its synthesis. The most apparent strategy involves disconnecting the bond between the furan (B31954) and pyridine (B92270) rings. This C-C bond formation is a prime candidate for a cross-coupling reaction, a powerful and versatile tool in modern organic synthesis. This leads to two key precursors: a furan-2-carboxylate (B1237412) derivative functionalized at the 5-position with a suitable group for coupling (e.g., a halide) and a pyridine derivative, such as 3-pyridylboronic acid or a related organometallic reagent.
A secondary disconnection strategy could involve the formation of the furan ring itself from acyclic precursors that already contain the pyridine moiety. However, the former cross-coupling approach is generally more convergent and allows for greater modularity in synthesizing analogues.
Classical Synthetic Approaches
Classical methods for the synthesis of the constituent parts of this compound and their eventual coupling provide a foundational understanding of its construction.
Cycloaddition Reactions in Furan Ring Formation
The formation of the furan ring itself is a critical step. The Paal-Knorr furan synthesis is a fundamental method for constructing furans from 1,4-dicarbonyl compounds under acidic conditions. acs.org This reaction involves the cyclization and dehydration of the dicarbonyl species. While broadly applicable, the synthesis of the specific 1,4-dicarbonyl precursor required for a substituted furan can be a multi-step process in itself. The low aromaticity of the furan ring allows it to participate in various cycloaddition reactions, which can also be harnessed for its synthesis. researchgate.net
Cross-Coupling Strategies for Pyridine Moiety Introduction
The introduction of the pyridine ring onto the furan scaffold is most effectively achieved through cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent choice, typically involving the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex. organic-chemistry.org In the context of synthesizing this compound, this would likely involve the coupling of methyl 5-bromofuran-2-carboxylate with 3-pyridylboronic acid. The general mechanism for the Suzuki coupling involves oxidative addition of the palladium(0) catalyst to the organic halide, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.org
The Stille coupling offers an alternative, utilizing an organotin reagent in place of the organoboron species. beilstein-journals.org For this target molecule, the reaction would involve coupling an organostannane like 3-(tributylstannyl)pyridine (B1335939) with methyl 5-halofuran-2-carboxylate, again under palladium catalysis. While effective, the toxicity of organotin compounds is a significant drawback. beilstein-journals.org
Another relevant method is the Negishi coupling, which employs organozinc reagents. arkat-usa.org The synthesis of stable 2-pyridylzinc reagents has been an area of active research, offering alternatives to often unstable 2-pyridylboron compounds. researchgate.netnih.gov
A key challenge in the cross-coupling of pyridine-containing nucleophiles is the potential for the pyridine nitrogen to coordinate to the palladium catalyst, which can hinder catalytic activity. researchgate.net The choice of ligands, bases, and reaction conditions is therefore crucial for achieving high yields.
A study on the Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate with various arylboronic acids provides valuable insight into the conditions that could be adapted for the furan analogue. nih.gov
| Furan/Benzofuran Substrate | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Methyl 5-bromobenzofuran-2-carboxylate | Phenylboronic acid | 2-Quinolinealdoxime-Pd(II)-complex | Cs2CO3 | Toluene | 93 | google.com |
| Methyl 5-bromobenzofuran-2-carboxylate | 4-Chlorophenylboronic acid | 2-Quinolinealdoxime-Pd(II)-complex | Cs2CO3 | Toluene | 96 | nih.gov |
Esterification Methods for Carboxylate Functionality
The final step in the synthesis, or a step performed on a precursor, is the formation of the methyl ester. If the synthesis is carried out with 5-(pyridin-3-yl)furan-2-carboxylic acid, standard esterification procedures can be employed. Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid, is a common method. researchgate.net Alternatively, for substrates that may be sensitive to strong acid, milder methods can be used. For instance, treatment with trimethylsilylchloride (TMSCl) in methanol has been shown to be effective for the esterification of furan-2,5-dicarboxylic acid. researchgate.net Another approach involves activating the carboxylic acid, for example by converting it to an acyl chloride with thionyl chloride or oxalyl chloride, followed by reaction with methanol.
Modern Synthetic Advancements
Contemporary synthetic chemistry has focused on improving the efficiency, selectivity, and environmental profile of these reactions, primarily through the development of advanced catalytic systems.
Catalyst-Mediated Synthesis (e.g., Transition Metal Catalysis)
The evolution of transition metal catalysis, particularly with palladium, has been central to the efficient synthesis of biaryl compounds like this compound. Research has focused on the design of sophisticated phosphine (B1218219) ligands that can enhance the activity and stability of the palladium catalyst. For Suzuki couplings, ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)3) and tricyclohexylphosphine (B42057) (PCy3) have proven effective for a broad range of substrates. organic-chemistry.org The use of pre-formed palladium complexes with specific ligands can also lead to higher efficiency and lower catalyst loadings.
Direct C-H arylation has emerged as a powerful modern strategy, avoiding the need to pre-functionalize one of the coupling partners. In this approach, a C-H bond on the furan ring could be directly coupled with a halopyridine. This method is highly atom-economical but often requires careful optimization to control regioselectivity.
Flow Chemistry Applications in Synthesis
Continuous flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for handling hazardous intermediates, and improved scalability and reproducibility. researchgate.net While specific literature detailing the end-to-end synthesis of this compound using flow chemistry is not extensively published, the principles can be applied to established synthetic routes such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling).
Adapting a typical batch Suzuki coupling to a continuous flow system would involve pumping solutions of the reactants (e.g., a boronic acid or ester and a furan derivative) and a catalyst through a heated packed-bed reactor containing an immobilized palladium catalyst. This setup allows for precise control over reaction parameters like temperature, pressure, and residence time, often leading to higher yields and purity in shorter reaction times. The use of immobilized catalysts also simplifies product purification, as the catalyst is retained within the reactor.
Table 1: Comparison of Batch vs. Hypothetical Flow Synthesis for a Key Coupling Step
| Parameter | Traditional Batch Processing | Continuous Flow Chemistry (Hypothetical) |
| Reaction Time | Hours to days | Minutes to hours |
| Temperature Control | Prone to hotspots, less precise | Precise and uniform heating |
| Scalability | Difficult, requires larger vessels | Easier, "scaling-out" by running longer |
| Safety | Handling of pyrophoric or toxic reagents in large quantities | Small reaction volumes at any given time enhance safety |
| Catalyst Recovery | Requires downstream separation | Immobilized catalyst is retained and can be reused |
| Productivity | Limited by vessel size | High throughput via continuous operation |
This transition to continuous manufacturing represents a key step toward process intensification and more sustainable pharmaceutical production. researchgate.net
Photochemical and Electrochemical Synthetic Routes
Modern synthetic chemistry has increasingly turned to light and electricity as reagents to drive chemical transformations, offering unique reactivity pathways under mild conditions.
Photochemical Synthesis: Photochemical reactions provide a powerful method for forming carbon-carbon bonds. A viable photochemical route to aryl-furan derivatives involves the irradiation of a bromo-substituted furan in an aromatic solvent. researchgate.netpsu.edu For the synthesis of this compound, a potential pathway would be the photochemical substitution of Methyl 5-bromofuran-2-carboxylate.
In this proposed method, a solution of Methyl 5-bromofuran-2-carboxylate in pyridine (acting as both reagent and solvent) would be irradiated with a high-pressure mercury arc lamp. psu.edu The photochemical process excites the bromo-furan, leading to the cleavage of the carbon-bromine bond and subsequent radical substitution onto the pyridine ring to form the desired product. This method is particularly attractive as it can be highly selective, with halogen atoms at positions conjugated to a carbonyl group showing preferential reactivity. psu.edu
Electrochemical Synthesis: Electrosynthesis offers a green alternative to traditional chemical redox reactions by using electricity to add or remove electrons, thus avoiding stoichiometric chemical oxidants or reductants. While a direct electrochemical synthesis for this compound is not prominently documented, related heterocyclic syntheses demonstrate the potential of this approach. For instance, anodic oxidation has been used to generate reactive species for cascade reactions, leading to complex heterocyclic systems like imidazo[1,5-a]pyridines. rsc.org A speculative route could involve the electrochemical oxidation of a suitable furan precursor to generate a radical cation that could then react with pyridine. However, significant research would be required to develop a viable and selective process.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles is crucial for developing environmentally benign synthetic processes. This involves strategies like minimizing waste, using renewable resources, and maximizing reaction efficiency. nih.gov
Solvent-Free Reactions
One of the core tenets of green chemistry is the reduction or elimination of solvent use, as solvents constitute a major portion of the waste in chemical processes. The ideal "green" approach is to run reactions under solvent-free conditions. nih.gov While often challenging, solvent-free syntheses can be achieved through solid-state reactions or by using one of the reactants as the solvent. For example, an efficient one-pot synthesis of 2-thioxo-1,3-thiazinane-4-one derivatives has been demonstrated at room temperature without any solvent or catalyst. researchgate.net
For this compound, a potential solvent-free approach could involve a high-temperature, solid-state-catalyzed cross-coupling of a solid furan salt with a solid pyridine halide, though this remains a theoretical proposition requiring experimental validation.
Use of Sustainable Reagents
The furan ring in the target molecule is an ideal candidate for derivation from renewable biomass resources. 5-(Hydroxymethyl)furfural (HMF) and furfural (B47365) are key platform chemicals that can be produced from the dehydration of C6 and C5 sugars found in lignocellulose. unive.itrsc.org A green synthetic pathway could begin with furfural, which can be sourced from agricultural waste.
A plausible sequence is outlined below:
Oxidation: Furfural is first oxidized to Furan-2-carboxylic acid.
Esterification: The resulting acid is esterified with methanol to produce Methyl furan-2-carboxylate.
Coupling: The final step would be a cross-coupling reaction (e.g., Suzuki, Heck, or photochemical coupling) between the Methyl furan-2-carboxylate (potentially halogenated at the 5-position) and a suitable pyridine derivative to install the pyridine ring.
This approach leverages a renewable feedstock for a significant portion of the molecule, aligning with the green chemistry principle of using sustainable starting materials. researchgate.net
Atom Economy and Reaction Efficiency
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently less wasteful.
The atom economy for a potential synthesis of this compound can be analyzed by comparing different synthetic strategies.
Substitution Reaction (e.g., Suzuki Coupling): A Suzuki coupling between Methyl 5-bromofuran-2-carboxylate and Pyridine-3-boronic acid would generate the desired product but also stoichiometric by-products (e.g., sodium bromide and boric acid), leading to a lower atom economy.
Addition Reaction (e.g., Cycloaddition): A hypothetical [3+2] cycloaddition reaction, a strategy known to produce furan derivatives with perfect atom economy in some cases, would be a more efficient route if a suitable di-polarophile and dipolar species could be designed. mdpi.com For instance, the reaction of an appropriate substituted alkyne with a pyridine-containing 1,3-dipole could theoretically form the furan ring system with all atoms from the reactants being incorporated into the product, achieving 100% atom economy.
Table 2: Atom Economy Comparison of Hypothetical Synthetic Routes
| Reaction Type | Reactants | Products (Desired + By-products) | Atom Economy Calculation | Result |
| Suzuki Coupling | Methyl 5-bromofuran-2-carboxylate + Pyridine-3-boronic acid + 2 NaOH | This compound + NaBr + NaB(OH)4 | (MW of Product / Σ MW of all Reactants) * 100 | < 50% (Theoretically) |
| [3+2] Cycloaddition | Hypothetical Alkyne + Hypothetical Pyridine-based 1,3-dipole | This compound | (MW of Product / Σ MW of all Reactants) * 100 | 100% (Theoretically) |
This analysis highlights that the choice of synthetic route has a profound impact on the efficiency and environmental footprint of the manufacturing process.
Chemical Reactivity and Transformation Pathways of Methyl 5 Pyridin 3 Yl Furan 2 Carboxylate
Electrophilic Aromatic Substitution Reactions on the Furan (B31954) Ring
The furan ring is an electron-rich aromatic system, making it significantly more reactive towards electrophiles than benzene. chemicalbook.comnumberanalytics.com Electrophilic substitution on furan typically occurs at the C2 and C5 positions, as the cationic intermediate (sigma complex) is better stabilized by resonance at these positions. quora.com In Methyl 5-(pyridin-3-yl)furan-2-carboxylate, both the C2 and C5 positions are already substituted. The methyl carboxylate group at C2 is an electron-withdrawing group, which deactivates the furan ring towards electrophilic attack. The pyridin-3-yl group at C5 also acts as a deactivating group due to the electronegativity of the nitrogen atom.
Therefore, electrophilic substitution on the furan ring of this compound would be expected to be difficult and require forcing conditions. If a reaction were to occur, it would likely take place at the C3 or C4 positions. The precise location would be influenced by the combined directing effects of the existing substituents. For instance, nitration of furan itself requires mild conditions, such as using acetyl nitrate (B79036) at low temperatures, to avoid polymerization and ring-opening. numberanalytics.comyoutube.com Halogenation is also vigorous and must be performed under controlled conditions to achieve mono-substitution. numberanalytics.com
| Reaction | Reagent/Conditions | Product(s) | Comments | Reference |
| Nitration | Acetyl nitrate, low temp. | 2-Nitrofuran | Reaction on unsubstituted furan. For the title compound, substitution would be directed to C3/C4 and be significantly slower. | numberanalytics.com |
| Bromination | Br₂ in dioxane | 2-Bromofuran | Reaction on unsubstituted furan. | numberanalytics.com |
| Formylation | Vilsmeier-Haack (DMF, POCl₃) | 2-Formylfuran | Reaction on unsubstituted furan. | numberanalytics.com |
Nucleophilic Reactions at the Pyridine (B92270) Nitrogen
The nitrogen atom of the pyridine ring possesses a lone pair of electrons and is basic, making it susceptible to attack by electrophiles. A primary reaction is N-oxidation. The oxidation of 3-substituted pyridines to their corresponding N-oxides is a well-established transformation and can be achieved using various oxidizing agents like hydrogen peroxide in acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA). nih.govarkat-usa.org Pyridine-N-oxides are versatile intermediates; the N-O bond can activate the pyridine ring for further substitutions, particularly at the C2 and C4 positions. arkat-usa.orgwikipedia.org
Nucleophilic aromatic substitution on the pyridine ring itself generally occurs at the C2, C4, and C6 positions, as the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, stabilizing the intermediate. stackexchange.comquimicaorganica.org For a 3-substituted pyridine like the title compound, nucleophilic attack is therefore expected at the C2 and C6 positions. Substitution at the C3 or C5 positions is significantly less favorable. quora.com In the presence of very strong bases, substitution at C3 can sometimes be forced via a pyridyne intermediate. quimicaorganica.orgnih.gov
| Reaction Type | Reagent/Conditions | Product | Comments | Reference |
| N-Oxidation | H₂O₂ / Acetic Acid | Methyl 5-(1-oxido-pyridin-1-ium-3-yl)furan-2-carboxylate | General method for 3-substituted pyridines. | arkat-usa.org |
| N-Oxidation | m-CPBA | Methyl 5-(1-oxido-pyridin-1-ium-3-yl)furan-2-carboxylate | Generally provides high yields for 3-substituted pyridines. | arkat-usa.org |
| Nucleophilic Substitution | NaNH₂ / liq. NH₃ | Potential formation of 2-amino or 6-amino derivatives | Example of Chichibabin reaction on a 3-substituted pyridine. | stackexchange.com |
This table provides expected reactions based on the known reactivity of 3-substituted pyridines.
Hydrolysis and Transesterification of the Carboxylate Group
The methyl carboxylate group is an ester and can undergo hydrolysis to the corresponding carboxylic acid under either acidic or basic conditions. evitachem.com This reaction is a standard transformation in organic synthesis. The resulting carboxylic acid, 5-(pyridin-3-yl)furan-2-carboxylic acid, can then be used in further derivatization reactions.
Transesterification, the conversion of one ester to another, can be accomplished by reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. For example, refluxing in ethanol (B145695) with a catalytic amount of acid would yield Ethyl 5-(pyridin-3-yl)furan-2-carboxylate.
| Reaction | Reagent/Conditions | Product | Reference |
| Basic Hydrolysis | NaOH (aq), Heat | 5-(Pyridin-3-yl)furan-2-carboxylic acid sodium salt | evitachem.com |
| Acidic Hydrolysis | H₂SO₄ (aq), Heat | 5-(Pyridin-3-yl)furan-2-carboxylic acid | evitachem.com |
| Transesterification | Ethanol, H⁺ (cat.), Reflux | Ethyl 5-(pyridin-3-yl)furan-2-carboxylate | nih.gov |
This table outlines standard ester transformations.
Reductions and Oxidations of Aromatic Rings and Substituents
Both the furan and pyridine rings, as well as the ester group, can be targeted for reduction. Catalytic hydrogenation can reduce the furan and pyridine rings. The reduction of furans can yield tetrahydrofurans, though sometimes this requires harsh conditions that can lead to ring opening. researchgate.netresearchgate.net The pyridine ring can be reduced to a piperidine (B6355638) ring. The choice of catalyst and conditions is crucial for selectivity. Chemical reducing agents like sodium borohydride (B1222165) would typically reduce the ester to an alcohol, although this often requires more reactive hydride sources like lithium aluminum hydride (LiAlH₄).
Oxidation of the furan ring often leads to ring-opening products, such as maleic anhydride (B1165640) or its derivatives, especially under vigorous conditions with catalysts like V₂O₅. researchgate.net Permanganate-mediated oxidation of a furan ring attached to a pyridine system has been used as a method to generate a carboxylic acid, which represents a transformation of the furan ring itself. nih.gov The pyridine ring is generally resistant to oxidation, except for N-oxidation at the nitrogen atom.
| Reaction Type | Reagent/Conditions | Potential Product(s) | Comments | Reference |
| Furan Ring Reduction | H₂, Pd/C or PtO₂ | Methyl 5-(pyridin-3-yl)tetrahydrofuran-2-carboxylate | Selective reduction of the furan ring. | researchgate.net |
| Pyridine Ring Reduction | H₂, PtO₂, Acetic Acid | Methyl 5-(piperidin-3-yl)furan-2-carboxylate | Reduction of the pyridine ring. | researchgate.net |
| Ester Reduction | LiAlH₄, THF | (5-(Pyridin-3-yl)furan-2-yl)methanol | Reduction of the carboxylate to a primary alcohol. | orientjchem.org |
| Furan Ring Oxidation | KMnO₄ | 3-(5-Carboxy-pyridin-3-yl)pyridine (after decarboxylation) | Example of oxidative cleavage of a furan ring in a polypyridine system. | nih.gov |
This table shows potential transformations based on the reactivity of related heterocyclic systems.
Functional Group Interconversions and Derivatization
The core structure of this compound allows for extensive derivatization by modifying either the pyridine or the furan moiety, or by transforming the ester group.
The pyridine ring can be functionalized using modern cross-coupling reactions if a halo-substituent is present. Alternatively, activation via N-oxidation allows for the introduction of substituents. For instance, treatment of the N-oxide with phosphorus oxychloride can introduce a chlorine atom at the 2- or 4- (in this case, 6-) position, which can then be used in further coupling reactions. wikipedia.org
The furan ring can also be functionalized. While electrophilic substitution is one route, metallation followed by reaction with an electrophile is another powerful method. Furthermore, palladium-catalyzed cross-coupling reactions are commonly used to build complexity on furan rings. For example, if a halogen were present on the furan ring (e.g., at C3 or C4), it could participate in Suzuki, Heck, or Sonogashira couplings. acs.orgacs.org A notable reaction is the conversion of the ester to an amide by reaction with an amine. For instance, reaction with guanidine (B92328) has been reported to form the corresponding acylguanidine derivative.
| Reaction | Reagent/Conditions | Product | Reference |
| Amide Formation | Guanidine, Methanol (B129727), DMF | 1-(5-(Pyridin-3-yl)furan-2-carbonyl)guanidine | Direct derivatization of the ester group. |
| C-H Carboxylation | CO₂, Carbonate | Furan-2,5-dicarboxylate derivative | Example of C-H functionalization on a furan-2-carboxylate (B1237412). |
This table provides examples of derivatization on the title compound or closely related structures.
Reactions at the Ester Linkage
The methyl ester group of this compound is a key functional group that allows for a variety of chemical transformations. These reactions are fundamental for the synthesis of derivatives with modified properties and for the construction of more complex molecular architectures. The primary reactions involving the ester linkage include hydrolysis, amidation, transesterification, and reduction.
The hydrolysis of the methyl ester in this compound to its corresponding carboxylic acid, 5-(pyridin-3-yl)furan-2-carboxylic acid, is a fundamental transformation. This reaction can be achieved under both acidic and basic conditions.
Under basic conditions, such as treatment with sodium hydroxide (B78521) in a suitable solvent like methanol or a dioxane-water mixture, the reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to expel the methoxide (B1231860) ion, yielding the carboxylate salt. Subsequent acidification then provides the free carboxylic acid. The rates of alkaline hydrolysis of methyl esters of various heterocyclic carboxylic acids have been studied, and it is established that furan-2-carboxylates readily undergo this transformation. rsc.org For instance, the alkaline hydrolysis of methyl esters of benzo[b]furan-2-carboxylic acids proceeds efficiently. chemicalbook.com
Acid-catalyzed hydrolysis, typically employing a strong acid like hydrochloric acid or sulfuric acid in an aqueous medium, can also be used. The reaction is initiated by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. While specific conditions for the hydrolysis of this compound are not widely reported, the known stability of the furan ring under certain acidic conditions and the general reactivity of esters suggest this pathway is viable. For example, hydrolysis of a 5-methylfuran-2-yl derivative has been observed under acidic conditions using trifluoroacetic acid (TFA). nih.gov
Table 1: General Conditions for Ester Hydrolysis
| Reaction Type | Reagents | Product | Reference |
|---|---|---|---|
| Alkaline Hydrolysis | NaOH, MeOH/H₂O or Dioxane/H₂O | 5-(Pyridin-3-yl)furan-2-carboxylate Salt | rsc.orgchemicalbook.com |
| Acidic Work-up | HCl or H₂SO₄ | 5-(Pyridin-3-yl)furan-2-carboxylic Acid | nih.gov |
| Acidic Hydrolysis | Strong Acid (e.g., TFA), H₂O | 5-(Pyridin-3-yl)furan-2-carboxylic Acid | nih.gov |
The conversion of this compound into various amides is a common and important transformation, often used to build peptide-like structures or to modify the compound's biological activity. This can be achieved through direct aminolysis or via a two-step process involving initial hydrolysis to the carboxylic acid followed by amide coupling.
Direct aminolysis involves heating the ester with a primary or secondary amine. This reaction is often carried out in a suitable solvent and may be catalyzed by the amine itself or by the addition of a Lewis acid. For instance, the amidation of methyl-5-(hydroxymethyl)-2-furan carboxylate has been achieved by refluxing with an amine in methanol. orientjchem.org This suggests that a similar approach would be effective for this compound.
Alternatively, the ester can first be hydrolyzed to 5-(pyridin-3-yl)furan-2-carboxylic acid, which is then coupled with an amine using a variety of coupling agents. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or activators like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). This two-step method is often preferred for more sensitive substrates or when milder reaction conditions are required. The synthesis of various pyridine-3-carboxamide (B1143946) and furan-2-carboxamide derivatives has been reported through such methods. chemicalbook.comnih.gov
Table 2: Representative Amidation Reactions of Furan/Pyridine Esters and Acids
| Starting Material | Amine | Coupling Agent/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Methyl-5-(hydroxymethyl)-2-furan carboxylate | Tryptamine | Reflux in MeOH | Secondary Amide | orientjchem.org |
| 5-(Acetoxymethyl)furan-2-carboxylic acid | Tryptamine | DCC, DMAP | Secondary Amide | orientjchem.org |
| Pyridine-3-carboxylic acid | Various amines | Not specified | Nicotinamide Analogs | nih.gov |
Transesterification is the process of converting one ester into another by reaction with an alcohol. This reaction can be catalyzed by either an acid or a base.
In base-catalyzed transesterification, an alkoxide is used as the catalyst. The reaction proceeds through a nucleophilic addition of the new alkoxide to the ester's carbonyl group, followed by the elimination of the original alkoxide. To drive the equilibrium towards the desired product, the alcohol corresponding to the desired ester is typically used as the solvent. masterorganicchemistry.com
Acid-catalyzed transesterification, often using an acid like sulfuric acid or a Lewis acid, involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the new alcohol. This method is also an equilibrium process, and using the alcohol reactant as the solvent is common practice to favor product formation. masterorganicchemistry.comorganic-chemistry.org For example, the transesterification of furan-2,5-dicarboxylates has been described in the patent literature, highlighting the applicability of this reaction to furan-based esters. google.com
Table 3: General Transesterification Conditions
| Catalyst Type | Reagents | General Product | Reference |
|---|---|---|---|
| Base-Catalyzed | NaOR', R'OH (solvent) | Ethyl, Propyl, etc. 5-(pyridin-3-yl)furan-2-carboxylate | masterorganicchemistry.com |
| Acid-Catalyzed | H₂SO₄, R'OH (solvent) | Ethyl, Propyl, etc. 5-(pyridin-3-yl)furan-2-carboxylate | masterorganicchemistry.comorganic-chemistry.org |
The ester group of this compound can be reduced to the corresponding primary alcohol, (5-(pyridin-3-yl)furan-2-yl)methanol. This transformation is typically accomplished using strong reducing agents.
Common reagents for the reduction of esters to alcohols include lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). The reaction involves the nucleophilic attack of a hydride ion on the ester carbonyl carbon, followed by a second hydride transfer to the intermediate aldehyde. A subsequent aqueous workup is required to protonate the resulting alkoxide and liberate the alcohol. The existence of the product, (5-(pyridin-3-yl)furan-2-yl)methanol, is documented, which implies that this reduction is a feasible and likely transformation. chemscene.comnih.gov
Care must be taken during the reduction as other functional groups in the molecule, such as the pyridine ring, could potentially be reduced under harsh conditions, although the ester is generally more reactive towards hydride reagents.
Table 4: Typical Conditions for Ester Reduction
| Reagent | Solvent | Product | Reference |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O | (5-(Pyridin-3-yl)furan-2-yl)methanol | chemscene.comnih.gov |
Spectroscopic and Structural Elucidation of Methyl 5 Pyridin 3 Yl Furan 2 Carboxylate and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing one-dimensional and two-dimensional spectra, it is possible to map out the complete proton and carbon framework of the molecule.
One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei.
¹H NMR: The proton NMR spectrum gives information on the number of different types of protons and their neighboring environments. For Methyl 5-(pyridin-3-yl)furan-2-carboxylate, distinct signals are expected for the protons on the pyridine (B92270) ring, the furan (B31954) ring, and the methyl ester group. In the case of a related derivative, Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, the furan protons appear as doublets at approximately δ 7.31 and 7.14 ppm. mdpi.com The methyl ester protons typically appear as a singlet around δ 3.9 ppm. mdpi.com The pyridine protons are expected in the aromatic region (δ 7.5-9.0 ppm), with their specific shifts and coupling patterns determined by their positions on the ring.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. For furan-2-carboxylate (B1237412) derivatives, the ester carbonyl carbon is typically observed around δ 158-159 ppm. mdpi.com The carbons of the furan ring show characteristic shifts, for instance, in Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, the signals appear at δ 158.7 (C5), 145.0 (C1), 119.9 (C2), and 114.9 (C3) ppm. mdpi.com The methyl carbon of the ester group resonates at approximately δ 52 ppm. mdpi.com
¹⁵N NMR: As a nitrogen-containing heterocycle, ¹⁵N NMR can be a valuable, albeit less common, tool. It provides direct information about the electronic environment of the nitrogen atom. For derivatives like 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate, distinct signals for the two pyrazole (B372694) nitrogens were observed at δ -183.6 and -96.7 ppm, demonstrating the technique's ability to differentiate between nitrogen atoms in different chemical environments. researchgate.netmdpi.com For this compound, a single resonance would be expected for the pyridine nitrogen.
Table 1: Predicted and Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Atom Position | ¹H Chemical Shift (ppm) - Predicted | ¹³C Chemical Shift (ppm) - Predicted | Reference Data from Derivatives (ppm) |
|---|---|---|---|
| Furan H-3 | ~7.1-7.2 | - | 7.14 (t, J = 3.7 Hz) mdpi.com |
| Furan H-4 | ~7.3-7.4 | - | 7.31 (d, J = 3.7 Hz) mdpi.com |
| Pyridyl Protons | 7.5-9.0 | - | - |
| -OCH₃ | ~3.9 | ~52 | 3.95 (s, 3H); 52.23 mdpi.com |
| C=O (ester) | - | ~159 | 158.25 mdpi.com |
| Furan C-2 | - | ~145 | 144.99 mdpi.com |
| Furan C-3 | - | ~115 | 114.89 mdpi.com |
| Furan C-4 | - | ~120 | 119.93 mdpi.com |
| Furan C-5 | - | ~158 | 158.72 mdpi.com |
| Pyridyl Carbons | - | 124-155 | - |
2D NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and establishing the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. It would be used to confirm the connectivity between adjacent protons on the furan ring (H-3 with H-4) and to trace the coupling pathways among the protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of the carbon signals for all protonated carbons in the furan and pyridine rings.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by identifying long-range (2-3 bond) correlations between protons and carbons. Key correlations for this compound would include:
The methyl protons (-OCH₃) to the ester carbonyl carbon (C=O).
The furan proton H-4 to the furan carbons C-2, C-3, and C-5.
A critical correlation from a pyridine proton (H-2' or H-4') to the furan carbon C-5, which would definitively establish the connection point between the two heterocyclic rings. Studies on related complex heterocycles have shown the power of HMBC in discriminating between possible isomers. beilstein-journals.org
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects through-space interactions between protons that are close to each other, regardless of whether they are bonded. NOESY can provide information about the preferred conformation and stereochemistry. For this molecule, a NOESY experiment could reveal the spatial proximity between the furan ring protons and the protons on the adjacent pyridine ring, offering insight into the torsional angle between the two rings.
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and formula, as well as structural details from its fragmentation pattern.
HRMS measures the mass of a molecule with extremely high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of the elemental composition from the exact mass. For this compound (C₁₁H₉NO₃), the calculated exact mass can be compared to the experimental value to confirm the molecular formula. For example, the related compound Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate was analyzed by HRMS, confirming its elemental composition. mdpi.com
Table 2: High-Resolution Mass Spectrometry Data
| Compound | Molecular Formula | Calculated Mass (m/z) | Observed Mass (m/z) |
|---|---|---|---|
| This compound | C₁₁H₉NO₃ | 203.05824 | N/A (Predicted) |
| Methyl 5-((pivaloyloxy)methyl)furan-2-carboxylate | C₁₂H₁₅O₅ | 263.0890 (for [M+Na]⁺) | 263.0894 rsc.org |
| Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate | C₁₂H₈FNO₄ | 265.0386 | Data available confirming identity mdpi.com |
In tandem mass spectrometry, the molecular ion is isolated and then fragmented to produce smaller daughter ions. The resulting fragmentation pattern provides valuable clues about the molecule's structure. For this compound, characteristic fragmentation pathways would be expected:
Loss of the methoxy (B1213986) radical: [M - •OCH₃]⁺
Loss of the carbomethoxy group: [M - •COOCH₃]⁺
Cleavage of the bond between the rings: Resulting in ions corresponding to the pyridyl cation and the methyl furan-2-carboxylate radical cation (or vice versa).
Decarbonylation: Loss of carbon monoxide (CO) from the furan ring or ester group fragments.
Analysis of the fragments from related compounds like methyl 5-bromofuran-2-carboxylate shows characteristic losses associated with the ester group. nih.gov
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The spectrum shows characteristic absorption bands for different functional groups. For this compound, the most prominent peak would be the strong C=O stretching vibration of the ester group, expected in the range of 1720-1740 cm⁻¹. mdpi.com Other key absorptions would include C=C and C=N stretches from the aromatic rings (approx. 1500-1600 cm⁻¹), C-O stretches from the ester and furan ether linkage (approx. 1000-1300 cm⁻¹), and aromatic C-H stretches (above 3000 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. It is particularly sensitive to symmetric vibrations and non-polar bonds, which may be weak in the IR spectrum. For this molecule, the symmetric breathing vibrations of the furan and pyridine rings would be expected to produce strong signals in the Raman spectrum. A Raman spectrum for the related methyl 5-bromofuran-2-carboxylate has been reported, indicating the utility of this technique for this class of compounds. nih.gov
Table 3: Characteristic Infrared Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference Data from Derivatives (cm⁻¹) |
|---|---|---|---|
| Aromatic C-H | Stretch | 3000 - 3100 | - |
| Alkyl C-H (-OCH₃) | Stretch | 2850 - 2960 | - |
| Ester C=O | Stretch | 1720 - 1740 | 1752 mdpi.com, 1723 beilstein-journals.org |
| Aromatic C=C / C=N | Stretch | 1500 - 1600 | - |
| Furan/Ester C-O | Stretch | 1000 - 1300 | - |
Vibrational Mode Assignments
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in identifying the characteristic vibrational modes of this compound. While a complete experimental vibrational analysis for this specific compound is not extensively documented in publicly available literature, data from related structures, such as 5-aryl-furan-2-carboxylic acid esters and pyridinyl-substituted furans, allows for theoretical assignments.
Computational studies on similar molecules, like 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium, have been performed using methods such as Density Functional Theory (DFT) to predict vibrational frequencies. These theoretical models provide a basis for assigning the principal vibrational modes expected for this compound.
Key Predicted Vibrational Modes:
Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring are expected in the 1600-1400 cm⁻¹ region. C-H stretching vibrations of the aromatic pyridine ring typically appear above 3000 cm⁻¹.
Furan Ring Vibrations: The furan ring exhibits characteristic stretching and bending vibrations. The C=C stretching modes are generally found in the 1580-1490 cm⁻¹ range, while the C-O-C stretching is observed around 1250-1050 cm⁻¹.
Ester Group Vibrations: The most prominent vibrational mode for the methyl ester group is the C=O stretching vibration, which is expected to be strong in the IR spectrum, typically around 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester will appear in the 1300-1100 cm⁻¹ region.
A theoretical vibrational analysis of furan and its derivatives indicates that ring C-C symmetric and asymmetric stretching vibrations occur between 1414 and 1033 cm⁻¹.
The table below presents a tentative assignment of the major vibrational modes for this compound based on data from analogous compounds.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Associated Functional Group |
| Aromatic C-H Stretch | 3100 - 3000 | Pyridine and Furan Rings |
| Carbonyl C=O Stretch | 1740 - 1720 | Methyl Ester |
| Pyridine Ring C=C/C=N Stretch | 1600 - 1400 | Pyridine Ring |
| Furan Ring C=C Stretch | 1580 - 1490 | Furan Ring |
| Ester C-O Stretch | 1300 - 1100 | Methyl Ester |
| Furan Ring C-O-C Stretch | 1250 - 1050 | Furan Ring |
Detection of Functional Groups
The presence of key functional groups in this compound can be confirmed through their characteristic spectroscopic signatures.
Pyridine Ring: The presence of the pyridine ring is confirmed by its characteristic aromatic C-H and ring stretching vibrations.
Furan Ring: The furan moiety is identified by its own set of aromatic C-H and ring stretching modes, as well as the prominent C-O-C ether linkage vibration.
Methyl Ester Group: The methyl ester is readily identified by the strong carbonyl (C=O) absorption in the IR spectrum, a feature that is central to the chemical reactivity of this class of compounds. The methyl group will also exhibit characteristic C-H stretching and bending vibrations.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
The electronic absorption and emission properties of this compound are dictated by the π-conjugated system formed by the interconnected pyridine and furan rings.
UV-Vis absorption spectra of similar pyridine- and furan-containing compounds reveal characteristic absorption bands resulting from π → π* and n → π* electronic transitions. For related furo-pyridine derivatives, absorption bands are typically observed in the region of 250 to 390 nm. The expansion of the π-electron system generally leads to a red-shift in both the absorption and fluorescence spectra.
X-ray Crystallography and Solid-State Structure Determination
The precise three-dimensional arrangement of atoms and molecules in the solid state is determined by single-crystal X-ray diffraction. Although a specific crystal structure for this compound has not been published in major crystallographic databases, analysis of closely related compounds provides valuable insights into the expected structural features.
Crystal Packing and Intermolecular Interactions
The crystal packing of molecules like this compound is governed by a variety of intermolecular interactions. Studies on similar pyrimidin-2-yl-substituted triaryltriazoles show that prominent interactions include H···H, N···H/H···N, and C···H/H···C contacts.
In the solid state, one can anticipate the formation of hydrogen bonds, particularly involving the nitrogen atom of the pyridine ring and hydrogen atoms from neighboring molecules (C-H···N interactions). Furthermore, π-π stacking interactions between the aromatic furan and pyridine rings are expected to play a significant role in stabilizing the crystal lattice. The planarity of the furan and pyridine rings facilitates such stacking arrangements.
The table below summarizes the likely intermolecular interactions in the solid state of this compound.
| Interaction Type | Description |
| π-π Stacking | Face-to-face or offset stacking between the aromatic pyridine and furan rings. |
| C-H···N Hydrogen Bonds | Interaction between a carbon-bound hydrogen and the nitrogen of a pyridine ring. |
| C-H···O Hydrogen Bonds | Interaction between a carbon-bound hydrogen and an oxygen of the ester group. |
| Van der Waals Forces | General attractive forces between molecules. |
Conformation Analysis of the Molecular Scaffold
The conformation of this compound is primarily defined by the dihedral angle between the furan and pyridine rings. Due to the single bond connecting these two rings, rotation is possible, leading to different spatial arrangements.
In the solid state, the molecule is likely to adopt a near-planar conformation to maximize stabilizing intermolecular interactions, such as π-π stacking. However, in solution, a broader range of conformations may be accessible. Computational studies on related furan-dicarboxamide derivatives indicate that deviations from planarity can occur to avoid steric clashes between atoms on the two ring systems.
Analysis of the crystal structure of a related compound, methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, reveals an almost completely planar structure, with a very small angle between the furan and phenyl rings. This suggests that the molecular scaffold of this compound is also likely to favor a high degree of planarity in the solid state.
Supramolecular Chemistry and Self Assembly of Methyl 5 Pyridin 3 Yl Furan 2 Carboxylate
Non-Covalent Interactions in Crystal Engineering
Crystal engineering is the design and synthesis of solid-state structures with desired properties, which is largely governed by the control of intermolecular interactions. For Methyl 5-(pyridin-3-yl)furan-2-carboxylate, several key non-covalent forces are expected to direct its self-assembly into a crystalline lattice.
Hydrogen Bonding Networks
While this compound itself lacks a strong hydrogen bond donor, the nitrogen atom of the pyridine (B92270) ring acts as a competent hydrogen bond acceptor. In the presence of suitable donor molecules, or through weaker C-H···N and C-H···O interactions, it can form extensive hydrogen-bonded networks.
A study on a closely related compound, N²,N⁵-di(pyridin-3-yl)furan-2,5-dicarboxamide, provides valuable insight into the potential hydrogen bonding patterns. mdpi.comdoaj.orgresearchgate.net In the crystal structure of this dicarboxamide, intermolecular N-H···N hydrogen bonds are observed, creating defined supramolecular synthons. mdpi.comresearchgate.net These synthons are predictable and robust non-covalent interactions between functional groups. researchgate.netrsc.org For this compound, it is plausible that C-H donors from the furan (B31954) or pyridine rings could interact with the pyridine nitrogen of an adjacent molecule, leading to the formation of one-dimensional chains or more complex two- or three-dimensional architectures. The carbonyl oxygen of the ester group can also act as a hydrogen bond acceptor, further contributing to the stability of the crystal packing. Computational studies on similar organic molecules have highlighted the significant role of such weak hydrogen bonds in stabilizing crystal structures. mdpi.com
Table 1: Potential Hydrogen Bond Interactions in the Crystal Structure of this compound
| Donor | Acceptor | Interaction Type | Predicted Supramolecular Motif |
| C-H (Furan) | N (Pyridine) | C-H···N | Chain, Sheet |
| C-H (Pyridine) | N (Pyridine) | C-H···N | Chain, Sheet |
| C-H (Furan) | O=C (Ester) | C-H···O | Dimer, Chain |
| C-H (Pyridine) | O=C (Ester) | C-H···O | Dimer, Chain |
| C-H (Methyl) | N (Pyridine) | C-H···N | Local packing stabilization |
| C-H (Methyl) | O=C (Ester) | C-H···O | Local packing stabilization |
This table is predictive and based on the analysis of related structures.
π-π Stacking Interactions
The planar aromatic rings of the furan and pyridine moieties in this compound are predisposed to engage in π-π stacking interactions. These interactions, arising from the electrostatic and dispersion forces between the electron clouds of the aromatic rings, are a major driving force in the self-assembly of many organic molecules.
In the crystal structure of N²,N⁵-di(pyrimidin-5-yl)furan-2,5-dicarboxamide, a compound with similar aromatic components, π-stacking interactions between the furan and pyrimidine (B1678525) rings are observed with a centroid-to-centroid distance of 3.315(1) Å. mdpi.com It is highly probable that this compound would exhibit similar parallel-displaced or T-shaped π-stacking arrangements. The interplay between the electron-rich furan ring and the electron-deficient pyridine ring could lead to favorable donor-acceptor π-π interactions, further stabilizing the crystal lattice. Studies on other furan- and thiophene-carboxamide compounds have shown that the nature of the heteroatom in the five-membered ring influences the effectiveness of π-based interactions. scispace.combris.ac.uk
Formation of Cocrystals and Salts
The presence of a pyridine nitrogen atom makes this compound an excellent candidate for the formation of cocrystals and salts. Cocrystallization with a coformer containing a strong hydrogen bond donor, such as a carboxylic acid, could lead to the formation of a robust O-H···N heterosynthon. researchgate.net
The screening for cocrystals can be performed using various techniques, including solution crystallization, mechanochemistry (grinding), and thermal methods. molaid.comresearchgate.net A comparative study of these methods on hydroxybenzamides and benzoic acid derivatives highlighted the efficiency of each technique under different conditions. molaid.com For this compound, a screening with a library of pharmaceutically acceptable carboxylic acids could yield novel solid forms with potentially altered physicochemical properties like solubility and melting point.
Furthermore, reaction with a strong acid would lead to protonation of the pyridine nitrogen, resulting in the formation of a salt. The crystal engineering of such salts would then be governed by the interactions of the newly formed pyridinium (B92312) cation and the counter-anion, likely involving N-H···anion hydrogen bonds. A study on pyridine carboxylic acid adducts with squaric acid demonstrated the formation of both cocrystals and ionic complexes, showcasing the spectrum of possibilities. mdpi.com
Host-Guest Chemistry with Molecular Receptors
The field of host-guest chemistry involves the encapsulation of a guest molecule within a larger host molecule, often a macrocycle. researchgate.netnih.govresearchgate.netnih.gov While this compound is too small to act as a host for most molecules, it can certainly function as a guest.
Its size, shape, and functionality make it a suitable candidate for binding within the cavities of various macrocyclic hosts such as cyclodextrins, calixarenes, and cucurbiturils. nih.gov The hydrophobic furan and pyridine rings could be encapsulated within the hydrophobic cavity of a cyclodextrin (B1172386) in an aqueous solution, driven by the hydrophobic effect. The pyridine nitrogen could also engage in specific hydrogen bonding or coordination interactions with a functionalized host molecule.
Conversely, oligomers or polymers derived from this compound could be designed to form macrocyclic structures capable of acting as hosts. The pyridine units could be pre-organized to create a binding pocket for specific guest molecules.
Self-Assembled Monolayers and Surface Interactions
The functional groups within this compound suggest its potential for forming self-assembled monolayers (SAMs) on various substrates. SAMs are ordered molecular assemblies that form spontaneously on a surface.
The pyridine nitrogen offers a potential anchoring point to acidic surfaces or metal ions. The assembly of bipyridine derivatives on surfaces is a well-studied area, where the pyridine moieties can coordinate to surface-adsorbed metal ions or form hydrogen bonds, leading to ordered two-dimensional structures. mdpi.com The principles governing the self-assembly of bipyridine-like molecules can be extended to predict the behavior of this compound on surfaces. mdpi.com
To create a SAM on a gold surface, the molecule would need to be functionalized with a thiol group. However, the pyridine and furan rings themselves can interact with surfaces. The study of pyridine-terminated thiols on gold has shown that the orientation and packing of the molecules are highly dependent on the solvent and the terminal group. The interactions of the aromatic rings with the surface and with each other would dictate the final structure of the monolayer. The ability to control the assembly of such molecules on surfaces is crucial for applications in nanoscience and molecular electronics. acs.org
Molecular Recognition and in Vitro Interaction Studies of Methyl 5 Pyridin 3 Yl Furan 2 Carboxylate Analogs
Design Principles for Investigating Molecular Recognition
The design of analogs for molecular recognition studies is a rational process aimed at systematically probing the interactions between a ligand and its target. researchgate.net For a scaffold like Methyl 5-(pyridin-3-yl)furan-2-carboxylate, design principles revolve around modifying its distinct chemical features to understand their roles in binding.
Key design strategies include:
Scaffold Modification: The core furan-pyridine structure can be altered. For instance, replacing the furan (B31954) with other five-membered heterocycles like thiophene (B33073) or pyrazole (B372694) can reveal the importance of the furan oxygen atom in establishing hydrogen bonds or influencing electronic properties. nih.gov
Conformational Constraint: Introducing cyclic structures or bulky groups can lock the molecule into a specific conformation. This helps to determine the bioactive conformation, which is the specific three-dimensional shape the molecule adopts when it binds to its target. mdpi.com
These principles are applied to generate a library of analogs, which are then systematically tested to build a comprehensive picture of the molecular recognition landscape. nih.gov
Ligand-Protein Binding Mechanisms (e.g., Receptor Binding Assays in vitro)
The binding of a ligand like this compound to a protein is governed by several established mechanisms. mdpi.com These models describe the dynamic process of recognition and complex formation:
Lock-and-Key Model: This earliest model posits that the ligand and protein have pre-formed, complementary shapes that fit together like a key in a lock. mdpi.com
Induced Fit Model: A more dynamic model where the binding of the ligand induces a conformational change in the protein, resulting in a tighter binding interaction. mdpi.com
Conformational Selection: This model proposes that a protein exists as an ensemble of different conformations in equilibrium. The ligand preferentially binds to and stabilizes a specific pre-existing conformation, shifting the equilibrium towards the bound state. mdpi.com
In vitro receptor binding assays are essential for quantifying these interactions. Typically, a radiolabeled or fluorescently tagged ligand is used to compete with the unlabeled test compound (e.g., an analog of this compound) for binding to a specific receptor or protein. The ability of the test compound to displace the labeled ligand provides a measure of its binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC₅₀). For furan-dicarboxylic acid derivatives, such assays have demonstrated high-affinity binding to proteins like human serum albumin. nih.gov
The pyridinyl-furan scaffold can engage in multiple types of non-covalent interactions within a protein's binding site:
Hydrogen Bonding: The nitrogen atom in the pyridine (B92270) ring and the oxygen atoms of the furan ring and ester group can act as hydrogen bond acceptors.
π-π Stacking: The aromatic furan and pyridine rings can stack with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Hydrophobic Interactions: The carbon framework of the molecule can interact favorably with nonpolar residues in the binding pocket.
Enzyme Inhibition Studies (Focus on Mechanism and Kinetics in vitro)
Many drugs exert their effects by inhibiting enzymes. Analogs of this compound are frequently evaluated as potential enzyme inhibitors. nih.govsemanticscholar.org In vitro enzyme inhibition studies are critical for determining a compound's potency and its mechanism of action.
The potency of an inhibitor is typically quantified by its IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For a series of furan-2-yl(phenyl)methanone derivatives tested as protein tyrosine kinase (PTK) inhibitors, several compounds showed potent activity, in some cases exceeding that of the reference compound, genistein. mdpi.comnih.gov
Table 1: In Vitro PTK Inhibitory Activity of Selected Furan-2-yl(phenyl)methanone Analogs This table presents data for analogous compounds to illustrate typical findings from enzyme inhibition studies.
| Compound | Substituents | IC₅₀ (μM) mdpi.com |
|---|---|---|
| 4a | 2,4-dihydroxy (phenyl ring) | 4.66 |
| 4b | 2,5-dihydroxy (phenyl ring) | 6.42 |
| 8a | 5-bromo (furan), 2,4-dihydroxy (phenyl) | 5.31 |
| 8c | 5-bromo (furan), 2,3,4-trihydroxy (phenyl) | 2.72 |
| Genistein | (Reference Compound) | 13.65 |
Kinetic studies are performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.gov In competitive inhibition, the inhibitor binds to the same active site as the enzyme's natural substrate. This can be determined by measuring the enzyme's reaction rate at various substrate and inhibitor concentrations and analyzing the data using graphical methods like Lineweaver-Burk plots. nih.gov For many kinase inhibitors, the mechanism is competitive with respect to ATP, as the inhibitor occupies the ATP-binding pocket. nih.gov
Structure-Activity Relationship (SAR) Investigations for Molecular Interactions
SAR studies correlate the chemical structure of a series of compounds with their biological activity, providing crucial insights for optimizing lead compounds. rsc.org
The nature and position of substituents on the pyridinyl-furan scaffold profoundly influence binding affinity. mdpi.com
Electron-donating vs. Electron-withdrawing Groups: The electronic properties of substituents can modulate the strength of hydrogen bonds. For instance, in a study of benzenesulfonamide (B165840) kinase inhibitors, electron-withdrawing groups on the aromatic ring increased the hydrogen bond donor strength of a nearby sulfonamide N-H group, enhancing binding affinity. nih.gov A similar principle would apply to the pyridinyl-furan core.
Hydrophilic vs. Hydrophobic Groups: Adding hydroxyl (-OH) groups can introduce new hydrogen bonding interactions and are often essential for activity. mdpi.com Conversely, adding halogen atoms like bromine (-Br) or chlorine (-Cl) can increase hydrophobic interactions and sometimes lead to increased activity through specific halogen bonds. mdpi.comsemanticscholar.org
Steric Bulk: The size of the substituent is critical. A methyl group may fit perfectly into a small hydrophobic pocket, enhancing binding, whereas a larger group at the same position could cause a steric clash and reduce affinity. nih.gov
Table 2: Summary of SAR Findings for Furan-based PTK Inhibitors This table summarizes qualitative structure-activity relationships for analogous compounds.
| Position | Substituent Type | Effect on Activity mdpi.com |
|---|---|---|
| Phenyl Ring | Hydroxyl (-OH) | Essential for activity |
| Phenyl Ring | Methoxyl (-OCH₃) | Leads to loss of activity |
| Phenyl Ring | Halogen (-Br, -Cl) | Generally increases activity |
| Furan Ring (C-5) | Bromine (-Br) | Can enhance activity |
The three-dimensional shape of a molecule is paramount for its ability to bind to a target. For this compound, a key conformational feature is the relative orientation of the furan and pyridine rings.
Studies on the analogous compound Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate revealed that the molecule is almost completely planar, with a very small dihedral angle (3.3°) between the furan and phenyl rings. mdpi.com This planarity suggests extensive electron delocalization across the molecule and is likely a key requirement for fitting into a planar binding site, such as the ATP-binding site of many kinases. mdpi.com
Computational studies on the related ion 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium also explored the rotational barrier around the C-C bond connecting the two rings, identifying distinct low-energy cis and trans conformers. nih.govresearchgate.net The preferred conformation in a binding event would depend on the specific topology of the protein's active site. Analysis of the bond lengths and angles in these related structures indicates a stable, delocalized electronic system that favors planarity. mdpi.comnih.gov
Biophysical Characterization of Molecular Interactions (e.g., ITC, SPR)
Biophysical techniques provide direct, quantitative data on the thermodynamics and kinetics of binding events in a label-free manner.
Isothermal Titration Calorimetry (ITC): ITC measures the heat released or absorbed during a binding event. wikipedia.orgtainstruments.com By titrating a solution of the ligand (e.g., a furan carboxylate analog) into a cell containing the target protein, one can directly determine the binding affinity (Kₐ or Kₑ), the stoichiometry of the interaction (n), and the change in enthalpy (ΔH). frontiersin.orgreactionbiology.com From these values, the change in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction. mdpi.com This information reveals the driving forces behind binding (whether it is enthalpy-driven, entropy-driven, or both).
Table 3: Example Thermodynamic Data from an ITC Experiment This table shows representative data for the binding of an inhibitor to a carbonic anhydrase (CA) isoform, illustrating the type of information obtained from ITC.
| Ligand | Protein Target | Kₑ (nM) researchgate.net | ΔH (kcal/mol) | TΔS (kcal/mol) |
|---|---|---|---|---|
| Compound 2 | CA II | 290 | -9.6 | -0.6 |
| Compound 2 | CA XIII | 120 | -11.0 | -1.7 |
Surface Plasmon Resonance (SPR): SPR is an optical technique that detects changes in the refractive index on a sensor surface as a ligand in solution binds to a protein immobilized on that surface. nih.govharvard.edu SPR provides real-time data on the association (kₐ) and dissociation (kₑ) rates of the binding interaction. nih.gov The equilibrium dissociation constant (Kₑ), a measure of affinity, can be calculated from the ratio of these rates (kₑ/kₐ). This kinetic information is complementary to the thermodynamic data from ITC and is particularly valuable for understanding the residence time of a compound on its target. springernature.com
Advanced Applications and Materials Science Aspects
Role as a Synthetic Precursor in Complex Molecule Construction
The structural architecture of Methyl 5-(pyridin-3-yl)furan-2-carboxylate offers multiple reactive sites, making it a valuable and versatile precursor for the synthesis of more complex molecular structures. Its utility stems from the distinct reactivity of its three main components: the methyl ester, the pyridine (B92270) ring, and the furan (B31954) ring.
The methyl ester group is a key functional handle for derivatization. It can undergo a range of classical transformations:
Hydrolysis: Saponification of the ester yields the corresponding carboxylic acid, 5-(pyridin-3-yl)furan-2-carboxylic acid. This acid can then be used to form amide bonds by coupling with various amines, leading to a diverse library of furan-2-carboxamides, which are scaffolds of interest in medicinal chemistry. mdpi.com
Reduction: The ester can be reduced to a primary alcohol, [5-(pyridin-3-yl)furan-2-yl]methanol. This introduces a new functional group that can be used in etherification or further oxidation reactions.
Transesterification: Reaction with other alcohols can replace the methyl group, allowing for the tuning of properties like solubility or volatility.
The pyridine ring provides a basic nitrogen atom that can be leveraged in synthesis. The nitrogen's lone pair of electrons allows it to act as a nucleophile or a base, enabling reactions such as N-alkylation to form pyridinium (B92312) salts or N-oxidation to form pyridine-N-oxides. These modifications can significantly alter the electronic properties and solubility of the molecule.
The furan ring itself can participate in various reactions. While susceptible to ring-opening under strong acidic conditions, it can undergo electrophilic aromatic substitution, typically at the position adjacent to the oxygen atom. Furthermore, the diene character of the furan ring allows it to participate in cycloaddition reactions, such as the Diels-Alder reaction, providing a pathway to complex polycyclic structures. The C-H bonds on the furan ring can also be activated for metal-catalyzed cross-coupling reactions. acs.org
The interplay of these reactive sites allows for a stepwise and controlled construction of elaborate molecules, positioning this compound as a strategic intermediate in organic synthesis.
Interactive Table: Potential Synthetic Transformations
| Functional Group | Reaction Type | Product Functional Group | Potential Application |
| Methyl Ester | Hydrolysis | Carboxylic Acid | Amide synthesis, further coupling |
| Methyl Ester | Reduction | Primary Alcohol | Introduction of new reactive site |
| Methyl Ester | Aminolysis | Amide | Bioactive molecule synthesis |
| Pyridine Nitrogen | Alkylation | Pyridinium Salt | Modification of electronic properties |
| Furan Ring | C-H Activation | Substituted Furan | Cross-coupling reactions |
| Furan Ring | Cycloaddition | Polycyclic Ether | Complex scaffold construction |
Potential in Catalysis or Ligand Design for Catalytic Systems
The presence of the pyridyl group is a key feature that suggests a significant potential for this compound in the field of catalysis, specifically in ligand design. nih.gov The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it an excellent Lewis base capable of coordinating to a wide variety of metal centers. rsc.org
As a monodentate ligand , the molecule can coordinate to a metal catalyst through the pyridine nitrogen. This coordination can influence the steric and electronic environment of the metal center, thereby modulating its catalytic activity and selectivity.
Moreover, the molecule has the potential to act as a bidentate ligand . The oxygen atom of the furan ring or the carbonyl oxygen of the ester group could potentially engage in a secondary, weaker coordination to the metal center, forming a chelate ring. Chelation generally leads to more stable metal complexes, which is a desirable property for robust catalysts. nih.gov The specific coordination mode would depend on the metal ion, its oxidation state, and the reaction conditions.
Pyridyl-based ligands are integral to numerous catalytic systems, including those used for:
Cross-Coupling Reactions: Palladium, nickel, and copper catalysts bearing pyridyl ligands are widely used in Suzuki, Heck, and Sonogashira couplings.
Oxidation and Epoxidation: Metal complexes with pyridyl ligands can serve as catalysts for the selective oxidation of organic substrates.
Polymerization: The geometry and electronic properties of ligands are crucial in controlling the polymerization process and the properties of the resulting polymer.
By modifying the ester group or introducing other substituents onto the furan or pyridine rings, a family of related ligands could be synthesized. This allows for the fine-tuning of the ligand's properties to optimize the performance of a specific catalytic system.
Integration into Organic Electronic Materials (e.g., OLEDs, Sensors)
The conjugated system formed by the linked furan and pyridine rings makes this compound an interesting candidate for applications in organic electronics. ntu.edu.sg Furan and its derivatives are known to be useful components in π-conjugated systems for optoelectronic applications. semanticscholar.orgmdpi.com
This molecule possesses an intrinsic donor-acceptor (D-A) structure . The furan ring is an electron-rich heterocycle, acting as an electron donor, while the pyridine ring is an electron-deficient heterocycle, acting as an electron acceptor. This internal "push-pull" electronic character can lead to several desirable properties for electronic materials:
Small HOMO-LUMO Gaps: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is often reduced in D-A systems. This is advantageous for materials used in Organic Light-Emitting Diodes (OLEDs), as it can facilitate charge injection and lead to emission in the visible spectrum.
Intramolecular Charge Transfer (ICT): Upon photoexcitation, an electron can move from the donor (furan) part of the molecule to the acceptor (pyridine) part. This ICT state is crucial for the photophysical properties of the material.
The combination of furan and pyridine moieties has been explored in materials for OLEDs and other electronic devices. researchgate.netnih.gov Such materials can be used as emitters, hosts, or charge-transporting materials. The methyl ester group provides a site for further functionalization, which can be used to improve processability, tune solid-state packing, or attach the molecule to a polymer backbone. The potential for these pyridyl-furan systems to form stable, ordered structures is also a key area of investigation for their use in organic electronics. rsc.orgnih.gov
Photophysical Properties for Optoelectronic Applications
The photophysical properties of this compound are intrinsically linked to its potential in optoelectronics. The donor-acceptor nature of the furan-pyridine core is expected to dominate its absorption and emission characteristics.
Absorption: The molecule is expected to absorb UV-Vis light, corresponding to π-π* and intramolecular charge transfer (ICT) electronic transitions. The absorption maximum (λmax) would be sensitive to the electronic coupling between the two rings. Theoretical studies on pyridine-furan oligomers suggest that the absorption spectra can be complex, with multiple electronic transitions contributing. nih.gov
Emission: Following light absorption, the molecule can relax to the ground state by emitting light (fluorescence). The emission is likely to originate from an ICT excited state, which would make the emission wavelength highly sensitive to the polarity of the surrounding environment (solvatochromism). In polar solvents, the emission would likely be red-shifted compared to nonpolar solvents due to the stabilization of the polar ICT state.
Quantum Yield: The efficiency of the fluorescence process is measured by the photoluminescence quantum yield (PLQY). For optoelectronic applications like OLEDs, a high solid-state PLQY is desirable. In many organic fluorophores, emission is quenched in the solid state due to aggregation effects (aggregation-caused quenching). However, some furan-based systems have demonstrated high solid-state emission, suggesting that with appropriate molecular design, materials based on this scaffold could be efficient emitters. researchgate.netrsc.org
While detailed experimental data for this specific compound is not widely available, theoretical calculations and studies on analogous furan-pyridine systems can provide insight into its expected properties.
Interactive Table: Predicted Photophysical Properties of Donor-Acceptor Furan-Pyridine Systems
| Property | Predicted Characteristic | Rationale |
| Absorption (λabs) | UV-Vis Region (e.g., 300-400 nm) | π-π* and ICT transitions of the conjugated system. nih.gov |
| Emission (λem) | Likely in the blue-green region | Emission from an ICT state; dependent on solvent/matrix. |
| Stokes Shift | Moderate to large | Significant difference between absorption and emission peaks due to excited-state relaxation in the ICT state. |
| Solvatochromism | Pronounced | Emission wavelength is expected to shift to longer wavelengths (red-shift) in more polar solvents. |
| HOMO-LUMO Gap | Relatively small | Characteristic of donor-acceptor conjugated systems. researchgate.net |
Conclusion and Future Research Directions
Summary of Current Research Landscape
Direct and extensive research focused exclusively on "Methyl 5-(pyridin-3-yl)furan-2-carboxylate" is limited in the current scientific literature. However, the existing body of work on related 2,5-disubstituted furans and pyridinyl-aryl systems provides a foundational understanding. The synthesis of such bi-heterocyclic systems is frequently achieved through palladium-catalyzed cross-coupling reactions. Methodologies like the Suzuki-Miyaura and Heck reactions are established as powerful tools for the formation of carbon-carbon bonds between aromatic rings. koreascience.kracs.orgnih.gov For instance, the synthesis of 2-arylbenzofurans and other substituted furans has been successfully demonstrated using these catalytic methods. acs.orgnih.gov It is therefore highly probable that the synthesis of the title compound would involve the coupling of a suitable furan (B31954) precursor, such as methyl 5-halofuran-2-carboxylate, with a 3-pyridinylboronic acid or a related organometallic reagent.
The reactivity of the furan moiety is known to be susceptible to oxidative cleavage, which can be a pathway to 1,4-dicarbonyl compounds. organicreactions.org This reactivity could be exploited for further synthetic transformations. Conversely, studies on 2-furylquinolines have shown that the furan ring can undergo oxidative decomposition, which is a critical consideration for the stability and handling of such compounds. nih.gov The pyridine (B92270) ring, being a nitrogen-containing heterocycle, is a key structural motif in a vast array of clinically significant molecules and imparts specific electronic properties and potential for biological interactions. rsc.org
Unexplored Avenues in Synthesis and Reactivity
While palladium-catalyzed methods are the most probable synthetic routes, a systematic investigation into the optimal conditions for the synthesis of "this compound" has not been reported. Future research should focus on:
Optimization of Cross-Coupling Reactions: A detailed study comparing the efficacy of various palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), ligands, bases, and solvent systems for Suzuki-Miyaura and Stille couplings would be invaluable for establishing a high-yielding and scalable synthesis. nih.govmdpi.com Alternative green chemistry approaches, such as reactions in aqueous media, should also be explored. nih.gov
Novel Synthetic Methodologies: Investigating alternative synthetic strategies, such as C-H activation/arylation of the furan ring, could provide more direct and atom-economical routes. koreascience.kriaea.org The development of one-pot or tandem reaction sequences commencing from simpler starting materials would also be a significant advancement.
Exploration of Reactivity: The reactivity of the "this compound" core remains largely uncharted. Systematic studies on electrophilic and nucleophilic aromatic substitution on both the furan and pyridine rings are needed. Furthermore, the transformation of the methyl ester into other functional groups (e.g., carboxylic acid, amides, alcohols) would open up a vast chemical space for derivatization and the development of new molecular entities. The potential for the furan ring to participate in cycloaddition reactions is another area ripe for investigation.
Prospects for Advanced Computational Modeling
Computational chemistry offers a powerful lens through which to predict and understand the properties and reactivity of "this compound." Future computational studies should aim to:
Elucidate Structural and Electronic Properties: Density Functional Theory (DFT) calculations can provide detailed insights into the molecule's geometry, conformational preferences, and electronic structure. nih.govresearchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will help in understanding its reactivity and potential as an electron donor or acceptor. nih.govresearchgate.net
Predict Reactivity and Reaction Mechanisms: Computational modeling can be used to predict the most likely sites for electrophilic and nucleophilic attack, guiding experimental reactivity studies. nih.gov Furthermore, the elucidation of reaction mechanisms for its synthesis and subsequent transformations can aid in the optimization of reaction conditions.
Simulate Spectroscopic Properties: Calculation of NMR and IR spectra can aid in the characterization and structural confirmation of the synthesized compound and its derivatives. mdpi.com
A recent computational study on the related "5-(Pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium" ion (NNKFI) highlights the utility of such methods in understanding the charge distribution and preferred sites for nucleophilic attack in similar heterocyclic systems. nih.govnih.gov
Opportunities in Molecular Recognition and Materials Science Applications
The unique combination of a furan and a pyridine ring in "this compound" suggests a range of potential applications in molecular recognition and materials science.
Ligand Design for Catalysis and Supramolecular Chemistry: The pyridine nitrogen atom provides a coordination site for metal ions, making this scaffold a potential building block for novel ligands in catalysis or for the construction of metallo-supramolecular architectures. The furan oxygen could also participate in coordination.
Development of Novel Organic Materials: The conjugated π-system of the molecule suggests potential for applications in organic electronics. Derivatives with extended conjugation could be investigated as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The preparation of terpyridine carboxylate derivatives via a furan pathway for use in functional materials has been reported, suggesting a similar potential for this compound. springernature.comnih.gov
Probes for Biological Systems: The pyridinyl-furan scaffold could serve as a core for the development of fluorescent probes for sensing metal ions or other biologically relevant species. The intrinsic fluorescence of such aromatic systems can often be modulated by binding events.
Q & A
Basic: What synthetic routes are available for Methyl 5-(pyridin-3-yl)furan-2-carboxylate, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The synthesis typically involves coupling pyridin-3-yl substituents to a furan carboxylate backbone. A common approach is via Suzuki-Miyaura cross-coupling, where a boronic acid derivative of pyridine reacts with a halogenated furan ester. Key parameters include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling .
- Solvent system : Use polar aprotic solvents (e.g., DMF or THF) with base (e.g., Na₂CO₃) to stabilize intermediates .
- Temperature : Reactions often proceed at 80–100°C for 12–24 hours .
Yield optimization may require iterative adjustment of stoichiometry and catalyst loading. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : ¹H and ¹³C NMR confirm the furan-pyridine linkage. Key signals include:
- FT-IR : Ester carbonyl (C=O) stretch at ~1700 cm⁻¹ and furan C-O-C at ~1250 cm⁻¹ .
- HPLC-MS : Reverse-phase C18 columns (ACN/H₂O + 0.1% formic acid) resolve impurities. ESI+ mode detects [M+H]⁺ ions for molecular weight validation .
Advanced: How can computational methods predict the reactivity and stability of this compound?
Methodological Answer:
- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. Software like Gaussian 09 with B3LYP/6-31G(d) basis sets is standard .
- Solubility Prediction : COSMO-RS simulations model solubility in solvents (e.g., DMSO, ethanol) using parameters like Hansen solubility parameters .
- Degradation Pathways : Molecular dynamics (MD) simulations under thermal stress (e.g., 300K) identify vulnerable bonds (e.g., ester hydrolysis) .
Advanced: What strategies mitigate low solubility in biological assays, and how do structural modifications affect activity?
Methodological Answer:
- Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound integrity while enhancing solubility .
- Prodrug Design : Replace the methyl ester with hydrophilic groups (e.g., PEG-linked carboxylates) to improve bioavailability .
- SAR Analysis : Comparative studies with analogs (e.g., Methyl 5-(4-aminophenyl)furan-2-carboxylate ) reveal that electron-withdrawing pyridine substituents enhance metabolic stability but reduce membrane permeability .
Advanced: How can crystallographic data discrepancies be resolved during structural analysis?
Methodological Answer:
- Refinement Tools : Use SHELXL for high-resolution data. Key steps include:
- Validation Metrics : Check R-factor convergence (<5%) and ADP (atomic displacement parameter) consistency. CCDC deposition (e.g., CCDC 2345678) ensures reproducibility .
Advanced: What mechanistic insights explain contradictory catalytic activity in cross-coupling reactions?
Methodological Answer:
- Catalyst Poisoning : Pyridine’s lone pair may coordinate Pd, reducing catalytic turnover. Mitigate by:
- Side Reactions : Competing ester hydrolysis under basic conditions requires pH control (pH 7–8) .
Advanced: How do substituent electronic effects influence the compound’s photophysical properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
